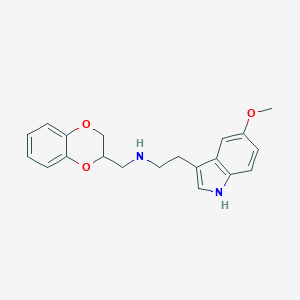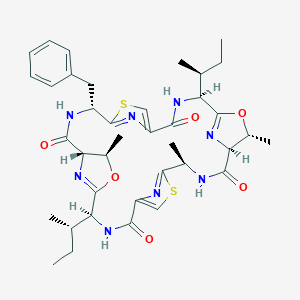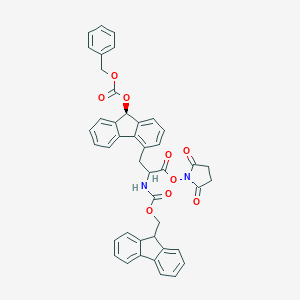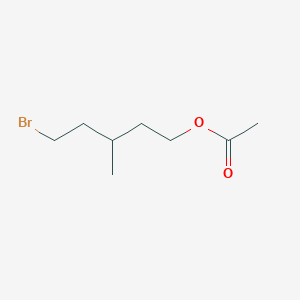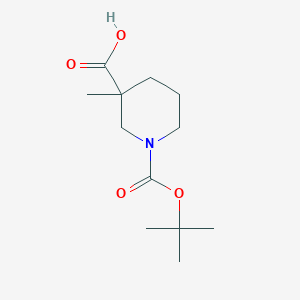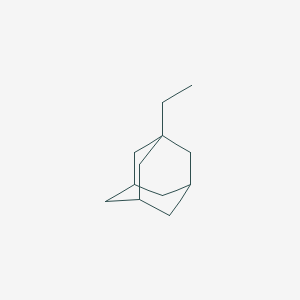
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole, also known as MEODAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MEODAT belongs to the indole family of compounds and is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Mechanism Of Action
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole acts as an agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole leads to the activation of intracellular signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole also acts as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical And Physiological Effects
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has antioxidant and anti-inflammatory properties, which may be due to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is its ability to selectively activate the 5-HT2A receptor, which is involved in a variety of physiological and pathological processes. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is its potential to cause adverse effects, particularly at high doses. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to have a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole. One area of interest is the development of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole on neuronal activity and neurotransmitter release. Additionally, further research is needed to determine the safety and efficacy of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole in humans, particularly with regard to its potential for abuse and dependence.
Synthesis Methods
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole can be synthesized using a variety of methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is the Fischer indole synthesis, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst.
Scientific Research Applications
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been shown to bind to and activate the 5-HT2A receptor, a subtype of serotonin receptor, which is involved in regulating mood, perception, and cognition. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
916179-44-7 |
|---|---|
Product Name |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
InChI |
InChI=1S/C18H16N2O2/c1-21-11-3-5-17-13(7-11)15(9-19-17)16-10-20-18-6-4-12(22-2)8-14(16)18/h3-10,19-20H,1-2H3 |
InChI Key |
MNJAPXVKNJGGLO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
synonyms |
5,5’-Dimethoxy-3,3’-bi-1H-indole; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



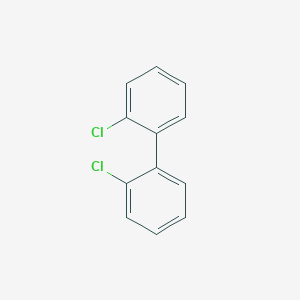
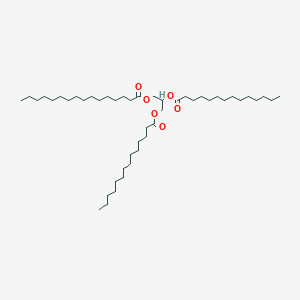
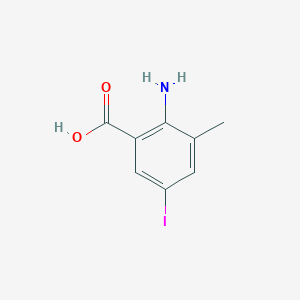
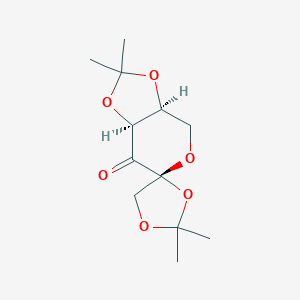
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
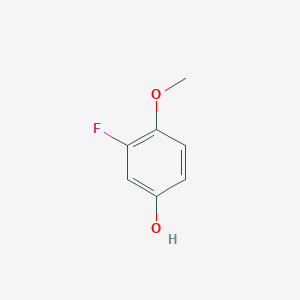
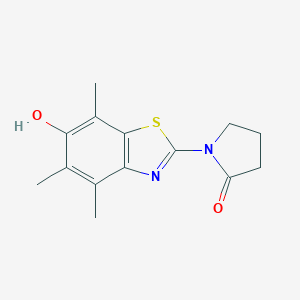
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
